molecular formula C4H3N3S B6262237 2-(1,2,3-thiadiazol-5-yl)acetonitrile CAS No. 1489425-75-3

2-(1,2,3-thiadiazol-5-yl)acetonitrile

Cat. No.: B6262237
CAS No.: 1489425-75-3
M. Wt: 125.15 g/mol
InChI Key: DHYBEPNWUWGMFK-UHFFFAOYSA-N
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Description

2-(1,2,3-thiadiazol-5-yl)acetonitrile is an organic compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3-thiadiazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of nitriles with thiosemicarbazides under acidic conditions to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3-thiadiazol-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The thiadiazole ring can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,2,3-thiadiazol-5-yl)acetonitrile involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3-thiadiazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1489425-75-3

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

2-(thiadiazol-5-yl)acetonitrile

InChI

InChI=1S/C4H3N3S/c5-2-1-4-3-6-7-8-4/h3H,1H2

InChI Key

DHYBEPNWUWGMFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=N1)CC#N

Purity

95

Origin of Product

United States

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